3-[(Aziridin-1-yl)methyl]-4-phenylquinolin-2-amine
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Overview
Description
3-[(Aziridin-1-yl)methyl]-4-phenylquinolin-2-amine is a compound that features an aziridine ring, a quinoline core, and a phenyl group. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain . Quinoline derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Aziridin-1-yl)methyl]-4-phenylquinolin-2-amine typically involves the formation of the aziridine ring followed by its attachment to the quinoline core. One common method is the cyclization of haloamines or amino alcohols to form the aziridine ring . The aziridine can then be introduced to the quinoline core through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of aziridines often involves the dehydration of aminoethanol using oxide catalysts at high temperatures . The Wenker synthesis is another method where aminoethanol is converted to the sulfate ester, which undergoes base-induced sulfate elimination to form aziridine .
Chemical Reactions Analysis
Types of Reactions
3-[(Aziridin-1-yl)methyl]-4-phenylquinolin-2-amine can undergo various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form aziridine N-oxides.
Reduction: Reduction of the quinoline core can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The aziridine ring can participate in nucleophilic substitution reactions, leading to ring-opening and formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to open the aziridine ring.
Major Products Formed
Oxidation: Aziridine N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various amine derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(Aziridin-1-yl)methyl]-4-phenylquinolin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with DNA and proteins.
Industry: Used in the production of polymers and other materials due to the reactivity of the aziridine ring.
Mechanism of Action
The mechanism of action of 3-[(Aziridin-1-yl)methyl]-4-phenylquinolin-2-amine involves its interaction with biological molecules. The aziridine ring can form covalent bonds with nucleophilic sites in DNA and proteins, leading to the inhibition of their function. This reactivity is due to the ring strain in the aziridine, which makes it highly electrophilic .
Comparison with Similar Compounds
Similar Compounds
Aziridine: A simpler compound with a three-membered ring containing nitrogen.
Quinoline: A heterocyclic aromatic organic compound with a structure similar to naphthalene but with one nitrogen atom replacing one of the carbon atoms.
Phenylquinoline: A compound with a quinoline core and a phenyl group attached.
Uniqueness
3-[(Aziridin-1-yl)methyl]-4-phenylquinolin-2-amine is unique due to the combination of the aziridine ring, quinoline core, and phenyl group. This combination imparts unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
113802-20-3 |
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Molecular Formula |
C18H17N3 |
Molecular Weight |
275.3 g/mol |
IUPAC Name |
3-(aziridin-1-ylmethyl)-4-phenylquinolin-2-amine |
InChI |
InChI=1S/C18H17N3/c19-18-15(12-21-10-11-21)17(13-6-2-1-3-7-13)14-8-4-5-9-16(14)20-18/h1-9H,10-12H2,(H2,19,20) |
InChI Key |
QFFUDOWARPLWBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1CC2=C(C3=CC=CC=C3N=C2N)C4=CC=CC=C4 |
Origin of Product |
United States |
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